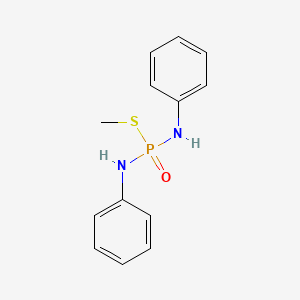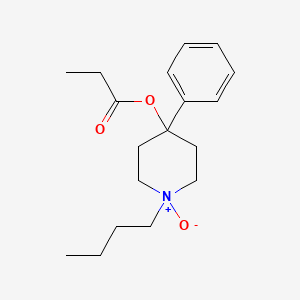
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, nitro, and sulfonic acid functional groups. This compound is notable for its applications in various scientific fields, particularly in the synthesis of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and intermediates to prevent any side reactions that could affect the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are used under controlled conditions to achieve desired substitutions
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are often used as intermediates in the synthesis of dyes and pigments .
Aplicaciones Científicas De Investigación
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
- 2-Naphthalenesulfonic acid derivatives
- Direct Black 22
Uniqueness
5-Amino-2-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .
Propiedades
Número CAS |
64577-47-5 |
|---|---|
Fórmula molecular |
C12H11N3O8S2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
5-amino-2-(2-nitro-4-sulfoanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O8S2/c13-7-1-3-10(12(5-7)25(21,22)23)14-9-4-2-8(24(18,19)20)6-11(9)15(16)17/h1-6,14H,13H2,(H,18,19,20)(H,21,22,23) |
Clave InChI |
GDRBOSMFJVSXRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)S(=O)(=O)O)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)


![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)



![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)
